molecular formula C8H16BNO4 B13466756 (3-((Tert-butoxycarbonyl)amino)prop-1-EN-1-YL)boronic acid

(3-((Tert-butoxycarbonyl)amino)prop-1-EN-1-YL)boronic acid

Cat. No.: B13466756
M. Wt: 201.03 g/mol
InChI Key: NMERAPVDCBHCKM-SNAWJCMRSA-N
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Description

(3-((Tert-butoxycarbonyl)amino)prop-1-EN-1-YL)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a boronic acid group and a tert-butoxycarbonyl (Boc) protected amine group, which makes it a valuable intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Tert-butoxycarbonyl)amino)prop-1-EN-1-YL)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halides

Major Products Formed

    Oxidation: Boronic esters, borates

    Reduction: Boronic esters, alcohols

    Substitution: Aryl or vinyl boronic acid derivatives

Scientific Research Applications

(3-((Tert-butoxycarbonyl)amino)prop-1-EN-1-YL)boronic acid: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-((Tert-butoxycarbonyl)amino)prop-1-EN-1-YL)boronic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Comparison

  • Uniqueness : (3-((Tert-butoxycarbonyl)amino)prop-1-EN-1-YL)boronic acid is unique due to the presence of both a boronic acid group and a Boc-protected amine group, which provides versatility in chemical reactions and synthesis processes.
  • Reactivity : The compound exhibits distinct reactivity patterns compared to other boronic acid derivatives, making it valuable for specific applications in organic synthesis and drug development.

Properties

Molecular Formula

C8H16BNO4

Molecular Weight

201.03 g/mol

IUPAC Name

[(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-enyl]boronic acid

InChI

InChI=1S/C8H16BNO4/c1-8(2,3)14-7(11)10-6-4-5-9(12)13/h4-5,12-13H,6H2,1-3H3,(H,10,11)/b5-4+

InChI Key

NMERAPVDCBHCKM-SNAWJCMRSA-N

Isomeric SMILES

B(/C=C/CNC(=O)OC(C)(C)C)(O)O

Canonical SMILES

B(C=CCNC(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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